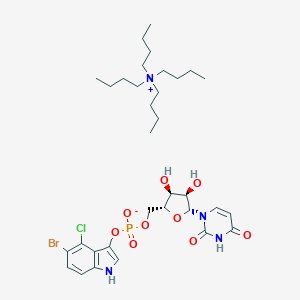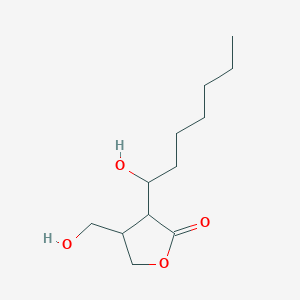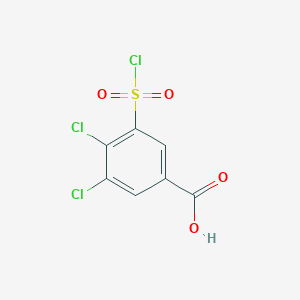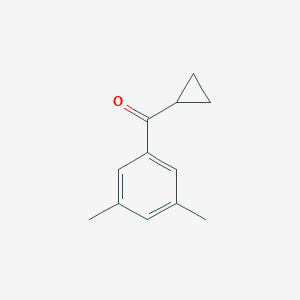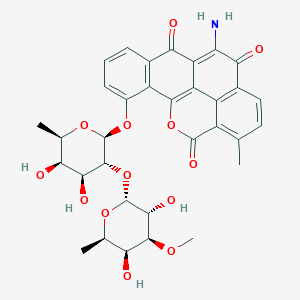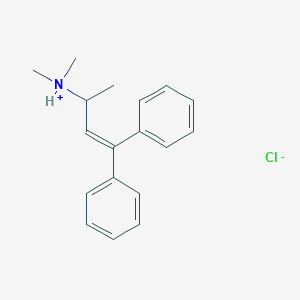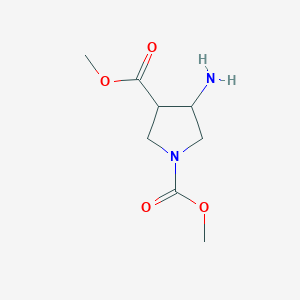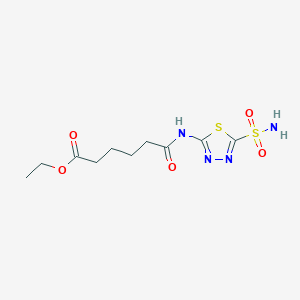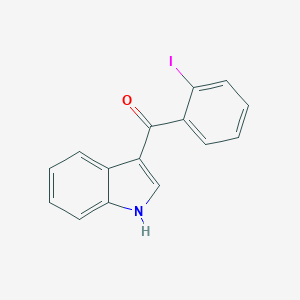
1H-indol-3-yl-(2-iodophenyl)methanone
説明
Synthesis Analysis
The synthesis of complex indole derivatives has been a subject of interest due to their potential biological activities. Paper presents a method to synthesize annulated bis-indoles using a binary catalyst system composed of Ph3PAuOTf/Brønsted acid. This method is notable for its efficiency, broad substrate scope, and operational simplicity. The paper also describes an advanced synthesis technique involving a ternary catalyst system (PdCl2/Brønsted acid/Ph3PAuOTf) for the synthesis of annulated bis-indoles from 2-(phenylbuta-1,3-diyn-1-yl)aniline and (1H-indol-3-yl)(aryl)methanol. This reaction is particularly interesting due to the involvement of three different catalytic cycles in a relay fashion.
In paper , a novel synthesis route for 4-(3-methyl-1H-indol-2yl)phenylmethanone is described. The synthesis begins with Friedel-Crafts benzoylation, followed by side chain bromination, oxidation, and finally Fischer indole cyclization. This method is efficient and yields high quantities of the target molecule, which could be useful for generating biologically active compounds.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. In paper , the structure-activity relationship of bis(1H-2-indolyl)methanones as inhibitors of the platelet-derived growth factor (PDGF) receptor kinase is explored. The study suggests that hydrogen bonds formed by one indole NH and the methanone oxygen with the backbone of Cys684 in the ATP binding site are critical for activity. This indicates that the molecular structure, particularly the position and nature of substituents on the indole rings, plays a significant role in the inhibitory potency of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indole derivatives are complex and require precise conditions. The use of different catalyst systems as described in papers and highlights the diversity of chemical reactions that can be employed to synthesize indole derivatives. The relay fashion catalysis involving three different catalysts in paper is a testament to the intricate nature of these chemical reactions.
Physical and Chemical Properties Analysis
While the papers provided do not delve deeply into the physical and chemical properties of "1H-indol-3-yl-(2-iodophenyl)methanone" specifically, the synthesis methods and molecular structures discussed in papers , , and suggest that these compounds would exhibit properties typical of aromatic ketones and indoles. These properties might include moderate to high melting points, the potential for hydrogen bonding, and significant biological activity due to the presence of the indole moiety.
科学的研究の応用
Synthesis and Biological Activity
1H-indol-3-yl-(2-iodophenyl)methanone, as part of compounds like AM-694, demonstrates significant biological activity. A study detailed its synthesis from indole, employing a variety of processes such as Friedel Crafts acylation, N-alkylation, and ester hydrolysis, leading to high yield and low-cost production (Yao Cheng, 2012).
Catalytic Model Reaction
The compound has been used in aqueous intramolecular Mizoroki–Heck reactions, serving as a catalytic model for evaluating the performance of Pd catalysts in C–C cross-coupling reactions. This reaction produces a conjugated cyclic compound, beneficial for easy detection and quantification in studies (A. M. Signori et al., 2015).
Radiochemistry
In the field of radiochemistry, 1H-indol-3-yl-(2-iodophenyl)methanone has been utilized in the synthesis of radiotracers for imaging cerebral cannabinoid receptors. A study demonstrated the synthesis of [18 F]AM694, a potential tracer for these receptors, showing its applicability in medical imaging (Peter G. Willis et al., 2003).
Genotoxic Properties
Research on its genotoxic properties revealed that derivatives of this compound, like XLR-11, display DNA-damaging properties in different experimental systems. These findings have implications for understanding the potential health risks associated with these compounds (F. Ferk et al., 2016).
Metabolite Analysis
The compound's metabolites have been identified and quantified through techniques like gas chromatography-mass spectrometry. This research aids in understanding the pharmacokinetics and potential effects of the compound (A. Grigoryev et al., 2013).
Vibrational and Electronic Properties
The compound's derivatives have been studied for their vibrational and electronic properties, highlighting its potential in various scientific applications. This research combines experimental and theoretical approaches, contributing to the understanding of its physical and chemical characteristics (Reem I. Al-Wabli et al., 2017).
Antitubulin and Antitumor Activity
The compound I-387, an indole derivative, has shown potent antitumor activity and antitubulin action in preclinical models. Its pharmacokinetics and metabolism were extensively studied, revealing insights into its stability and effectiveness as an anticancer agent (Sunjoo Ahn et al., 2011).
Enzyme Inhibition
Derivatives of 1H-indol-3-yl-(2-iodophenyl)methanone have been investigated as enzyme inhibitors. Research has identified compounds with significant inhibitory activity against fructose-1,6-bisphosphatase, contributing to the development of potential therapeutic agents (A. Rudnitskaya et al., 2009).
特性
IUPAC Name |
1H-indol-3-yl-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNMRHWNHHBEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-3-yl-(2-iodophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



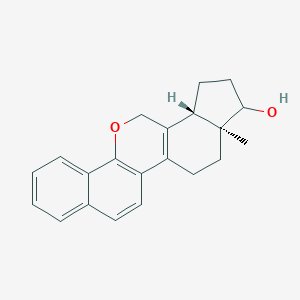
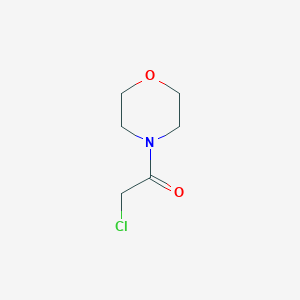
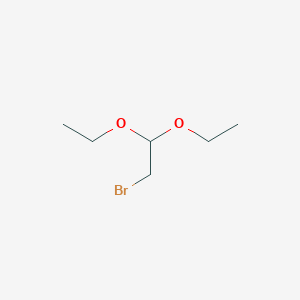
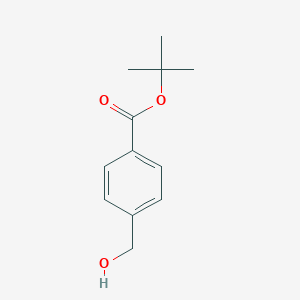
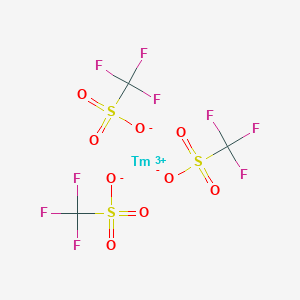
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
